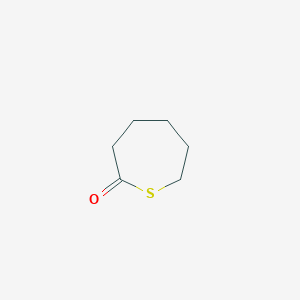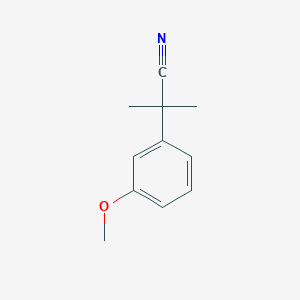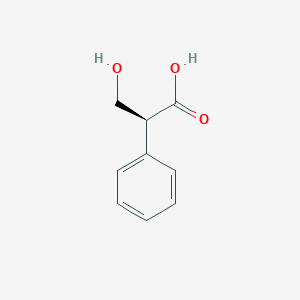![molecular formula C12H15NO5S B099850 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid CAS No. 16257-64-0](/img/structure/B99850.png)
4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid
説明
4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid is a chemical compound with the CAS Number: 16257-64-0 and Linear Formula: C12H15NO5S . It is also known by its IUPAC Name as 4-hydroxy-1-[(4-methylphenyl)sulfonyl]proline .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid, can be achieved starting from (2S,4R)-4-hydroxyproline . A new series of pyrrolidine derivatives were designed and synthesized based on compound 87 .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C12H15NO5S/c1-8-2-4-10(5-3-8)19(17,18)13-7-9(14)6-11(13)12(15)16/h2-5,9,11,14H,6-7H2,1H3,(H,15,16) . The molecular weight of the compound is 285.32 .Chemical Reactions Analysis
The compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives have been synthesized for the treatment of human diseases . The compound’s biological activity can be influenced by steric factors and the spatial orientation of substituents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 285.32 . Its InChI Key is UAFPTDLCLKLJKA-UHFFFAOYSA-N .科学的研究の応用
Medicine: Therapeutic Agent Development
This compound has potential applications in the development of therapeutic agents due to its structural similarity to proline, an amino acid involved in protein synthesis. It could be used as a building block in peptide synthesis, particularly for creating novel molecules with potential medicinal properties .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound may serve as an inhibitor for certain enzymes. Its sulfonyl group could interact with the active sites of enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors .
Pharmacology: Drug Discovery
The pyrrolidine ring present in this compound is a common feature in many pharmacologically active molecules. It could be utilized in drug discovery programs, especially for central nervous system (CNS) drugs, due to its ability to cross the blood-brain barrier .
Organic Synthesis: Chiral Synthesis Intermediate
As a chiral molecule, it can be used as an intermediate in the synthesis of more complex chiral compounds. Its use in asymmetric synthesis could help create substances with specific desired properties .
Analytical Chemistry: Chromatographic Studies
This compound could be used as a standard or reference in chromatographic methods to help identify and quantify similar compounds in complex mixtures, due to its unique retention characteristics .
Materials Science: Polymer Research
The sulfonyl group in this compound provides the potential for it to act as a crosslinking agent in polymer synthesis. It could be used to modify the properties of polymers, such as increasing thermal stability or altering mechanical strength .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-8-2-4-10(5-3-8)19(17,18)13-7-9(14)6-11(13)12(15)16/h2-5,9,11,14H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFPTDLCLKLJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942395 | |
| Record name | 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666484 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
454473-66-6, 20275-18-7 | |
| Record name | 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454473-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC165891 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)





![Dimethyl [(2-methylphenyl)methyl]phosphonate](/img/structure/B99778.png)





